N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline
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Overview
Description
N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline typically involves multiple steps. One common method includes the condensation of 2-chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indole with 3-nitro-aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or hydrazines .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Chloro-7-nitroindole: Shares the indole core with chloro and nitro substituents.
3-Nitroaniline: Contains the nitroaniline moiety found in the compound.
Uniqueness
N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
70952-04-4 |
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Molecular Formula |
C28H20ClN7O4 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
N-[[2-chloro-3-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenylindol-7-yl]methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C28H20ClN7O4/c29-28-26(18-31-33-21-9-6-13-24(16-21)36(39)40)25-14-4-7-19(27(25)34(28)22-10-2-1-3-11-22)17-30-32-20-8-5-12-23(15-20)35(37)38/h1-18,32-33H |
InChI Key |
ZMMASBAYQNWFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=C3C(=C2Cl)C=NNC4=CC(=CC=C4)[N+](=O)[O-])C=NNC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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